molecular formula C20H21NO4S3 B413021 diethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 296272-69-0

diethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B413021
CAS No.: 296272-69-0
M. Wt: 435.6g/mol
InChI Key: PXVBEEKMIXKWJT-UHFFFAOYSA-N
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Description

Diethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiole and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Diethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which diethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating cellular signaling pathways, and inducing changes in gene expression. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(6-ethoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate
  • Ethyl (2Z)-2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Uniqueness

Diethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

296272-69-0

Molecular Formula

C20H21NO4S3

Molecular Weight

435.6g/mol

IUPAC Name

diethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C20H21NO4S3/c1-5-24-17(22)14-15(18(23)25-6-2)28-19(27-14)13-11-9-7-8-10-12(11)21-20(3,4)16(13)26/h7-10,21H,5-6H2,1-4H3

InChI Key

PXVBEEKMIXKWJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3NC(C2=S)(C)C)S1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3NC(C2=S)(C)C)S1)C(=O)OCC

Origin of Product

United States

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